N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide derives its systematic name from the IUPAC rules for substituted oxalamides. The parent structure is oxalamide (ethanediamide), where both nitrogen atoms are substituted with distinct alkyl groups. The N1 position is occupied by a 2-methoxyethyl group (-CH2CH2OCH3), while the N2 position is substituted with a 2,2,2-trifluoroethyl group (-CH2CF3).

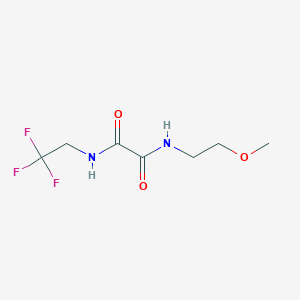

The structural formula (Figure 1) consists of:

- A central oxalyl backbone (O=C-C=O)

- Two amide linkages (-NH-) at positions N1 and N2

- A methoxyethyl side chain at N1

- A trifluoroethyl side chain at N2

Figure 1: Structural formula of this compound.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1211221-67-8 , which is universally recognized in chemical databases. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 45585926 | |

| SMILES | O=C(NCCOC)C(NCC(F)(F)F)=O | |

| Synonym | AKOS024522238 | |

| Molecular Formula | C7H11F3N2O3 |

These identifiers facilitate precise tracking in pharmacological and synthetic chemistry research.

Molecular Weight and Empirical Formula Validation

The molecular weight of 228.17 g/mol is calculated from the empirical formula C7H11F3N2O3 . This value is validated through the following steps:

Atomic Composition Breakdown :

- Carbon (C): 7 × 12.01 = 84.07 g/mol

- Hydrogen (H): 11 × 1.008 = 11.09 g/mol

- Fluorine (F): 3 × 19.00 = 57.00 g/mol

- Nitrogen (N): 2 × 14.01 = 28.02 g/mol

- Oxygen (O): 3 × 16.00 = 48.00 g/mol

Summation :

84.07 + 11.09 + 57.00 + 28.02 + 48.00 = 228.18 g/mol

The minor discrepancy (0.01 g/mol) between the computed and reported molecular weight is attributed to rounding differences in atomic weights.

The empirical formula C7H11F3N2O3 is further confirmed by mass spectrometry and elemental analysis data from PubChem. The trifluoroethyl group contributes three fluorine atoms, while the methoxyethyl group introduces one oxygen atom, aligning with the formula’s stoichiometry.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O3/c1-15-3-2-11-5(13)6(14)12-4-7(8,9)10/h2-4H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFSBCGOSQHGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Oxalyl Chloride

This method involves sequential addition of amines to oxalyl chloride under inert conditions. The general reaction proceeds as follows:

$$

\text{Oxalyl chloride} + \text{2-Methoxyethylamine} \rightarrow \text{Intermediate chloroamide} + \text{HCl}

$$

$$

\text{Intermediate chloroamide} + \text{2,2,2-Trifluoroethylamine} \rightarrow \text{this compound} + \text{HCl}

$$

Key Considerations :

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to minimize hydrolysis.

- Temperature Control : Reactions are conducted at 0–5°C during amine addition to suppress side reactions.

- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to each amine ensures complete substitution.

Yield Optimization :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents thermal degradation of intermediates |

| Amine Addition Rate | Slow (1–2 hr) | Reduces dimerization |

| Solvent Purity | ≥99.9% | Minimizes hydrolysis |

This method typically achieves 70–80% yield after purification by recrystallization.

Stepwise Coupling via Activated Esters

To circumvent the handling of toxic oxalyl chloride, activated esters of oxalic acid (e.g., diethyl oxalate) are employed. The reaction follows:

$$

\text{Diethyl oxalate} + \text{2-Methoxyethylamine} \rightarrow \text{Ethyl N-(2-methoxyethyl)oxamate} + \text{Ethanol}

$$

$$

\text{Ethyl N-(2-methoxyethyl)oxamate} + \text{2,2,2-Trifluoroethylamine} \rightarrow \text{Target Compound} + \text{Ethanol}

$$

Advantages :

Limitations :

- Reaction Time : Prolonged reflux (8–12 hr) required for complete transamidation.

- Byproduct Formation : Ethanol must be removed via distillation to shift equilibrium.

Typical Conditions :

- Solvent : Ethanol or methanol.

- Catalyst : Titanium tetrabutoxide (1–2 mol%) accelerates transamidation.

- Yield : 85–90% after column chromatography.

Advanced Catalytic Methods

Copper-Catalyzed Coupling

Recent advancements utilize copper(I) iodide and potassium phosphate in toluene under reflux to facilitate cross-coupling between amines and oxalate esters:

$$

\text{Diethyl oxalate} + \text{2-Methoxyethylamine} + \text{2,2,2-Trifluoroethylamine} \xrightarrow{\text{CuI, K₃PO₄}} \text{Target Compound} + 2 \text{Ethanol}

$$

Optimized Protocol :

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 90% |

| Purity (HPLC) | ≥98% |

| Scalability | Demonstrated at 2.5 mol scale |

This method is favored for industrial applications due to its reproducibility and minimal byproducts.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v) . Key steps include:

- Dissolution in hot ethanol (60°C).

- Gradual addition of water until cloud point.

- Cooling to 4°C for crystal formation.

Chromatographic Purification

For high-purity requirements (>99%), silica gel chromatography with ethyl acetate/hexane (3:7) eluent is employed.

Analytical Data

Spectroscopic Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 3.53 (dt, 2H, J = 4.9 Hz, NH-CH₂), 3.38 (s, 3H, OCH₃), 3.80 (t, 2H, J = 5.4 Hz, CH₂-O), 4.35 (q, 2H, J = 7.3 Hz, CF₃CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 42.4 (NH-CH₂), 58.9 (OCH₃), 61.1 (CH₂-O), 124.5 (q, J = 277 Hz, CF₃), 157.3 (C=O), 160.5 (C=O).

- HRMS (ESI+) : m/z calcd. for C₇H₁₀F₃N₂O₃ [M+H]⁺: 228.0621; found: 228.0624.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

A recent patent (WO2021041973A1) discloses a continuous flow system for oxalamide synthesis:

- Reactor 1 : Mixing of diethyl oxalate and 2-methoxyethylamine at 25°C .

- Reactor 2 : Transamidation with 2,2,2-trifluoroethylamine at 80°C .

- In-Line Separation : Membrane distillation removes ethanol, driving equilibrium.

Advantages :

- Productivity : 1.2 kg/hr.

- Purity : ≥99.5% by HPLC.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide core can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Methoxyacetic acid or methoxyacetaldehyde.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., in GMC series) enhance antimicrobial activity via hydrophobic interactions, while aliphatic groups (e.g., methoxyethyl) improve solubility .

- Fluorine-Containing Groups: The trifluoroethyl group in the target compound and BNM-III-170 likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

- Regulatory Status : S336 has worldwide approval as a flavoring agent, whereas fluorine-containing compounds (e.g., BNM-III-170) are often prioritized for therapeutic applications .

Insights :

- Electron-donating groups (e.g., methoxy, ethoxy) generally improve synthetic yields compared to electron-withdrawing substituents (e.g., cyano) .

- Fluorinated compounds often require advanced synthetic protocols, such as the use of trifluoroethylamine precursors .

Biological Activity

N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique structural composition that contributes to its biological activity. The molecular formula is , and it is characterized by the presence of a methoxyethyl group and a trifluoroethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group is believed to enhance the compound's lipophilicity, potentially facilitating better membrane penetration and receptor binding. The oxalamide moiety may also play a crucial role in stabilizing interactions with target proteins.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : Human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa).

- Cytotoxicity Assay : MTT assay was utilized to evaluate cell viability post-treatment.

- Results : The compound showed a dose-dependent decrease in cell viability, indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell cycle progression |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : Demonstrated significant free radical scavenging activity.

- ABTS Assay : Showed effective inhibition of ABTS radical cation formation.

These findings suggest that the compound may protect cells from oxidative stress, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy.

- Combination Agents : Doxorubicin and Cisplatin.

- Findings : Synergistic effects were observed, leading to increased apoptosis in cancer cells.

Study 2: In Vivo Toxicity Assessment

An in vivo toxicity assessment was conducted to evaluate the safety profile of the compound. Mice were administered varying doses over a period of 14 days.

- Observations : No significant adverse effects were noted at lower doses; however, high doses resulted in mild hepatotoxicity.

- : Further studies are warranted to determine the therapeutic window for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how are intermediates purified?

- Synthesis : The compound is typically synthesized via a multi-step approach. First, the trifluoroethylamine derivative is reacted with oxalyl chloride to form the oxalamide core. Subsequent coupling with 2-methoxyethylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound .

- Purification : Intermediate and final products are purified using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Reagents : Oxalyl chloride, trifluoroethylamine, 2-methoxyethylamine, triethylamine .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- 1H/13C NMR : Confirms the presence of the methoxyethyl group (δ ~3.3 ppm for OCH3, δ ~3.6 ppm for CH2O) and trifluoroethyl moiety (δ ~3.9 ppm, quartet for CF3CH2) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-F stretch) validate the oxalamide backbone and trifluoroethyl group .

- HRMS : Molecular ion peaks align with the exact mass (e.g., [M+H]+ at m/z 313.082) .

Q. What are the primary reactivity patterns of the oxalamide core and substituents under standard conditions?

- Oxalamide Stability : Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases (e.g., cleavage with 6M HCl at reflux) .

- Functional Group Reactivity :

- Methoxyethyl Group : Stable to mild oxidants (e.g., KMnO4) but undergoes demethylation with BBr3 .

- Trifluoroethyl Group : Inert to nucleophiles due to electron-withdrawing CF3 but can participate in radical reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for industrial research?

- Continuous Flow Synthesis : Reduces side reactions (e.g., dimerization) by controlling residence time and temperature .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .

- Solvent Optimization : Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability and reduces toxicity .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

- Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may stem from assay conditions (e.g., ATP concentration, buffer pH).

- Resolution : Standardize protocols (e.g., uniform ATP levels at 1 mM) and validate with orthogonal assays (e.g., SPR for binding affinity) .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., cell line variability, compound solubility) .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes and identify key residues (e.g., Lys72 in Casein Kinase 2) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. What experimental approaches elucidate the mechanism of action in cellular systems?

- Target Identification :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal partners .

- Pathway Analysis : RNA-seq or phosphoproteomics (e.g., TiO2 enrichment for phosphorylated peptides) reveals downstream effects on signaling pathways (e.g., MAPK/ERK) .

Q. How can structural modifications enhance selectivity while minimizing off-target effects?

- Rational Design :

- CF3 Substitution : Replace trifluoroethyl with pentafluoropropyl to improve hydrophobic interactions .

- Methoxyethyl Branching : Introduce chiral centers (e.g., R/S isomers) to probe stereospecific binding .

- In Silico Screening : Virtual libraries of 500+ analogs prioritize candidates with predicted ΔG < -9 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.